molecular formula C9H6F3N3O2 B2366993 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 155431-35-9

4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2366993
CAS No.: 155431-35-9
M. Wt: 245.161
InChI Key: CSKHWBXGLJOXIO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnosis or therapeutic use. 4-[4-(Trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic small molecule based on the 1,2,4-triazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and materials science . The 1,2,4-triazole nucleus is a privileged structure in drug discovery, known to contribute to a wide spectrum of pharmacological activities, which may include antimicrobial, antifungal, anticonvulsant, and anti-inflammatory effects . The incorporation of the trifluoromethoxy phenyl substituent can enhance the molecule's metabolic stability and modulate its lipophilicity, potentially influencing its bioavailability and binding affinity to biological targets. The specific biological activity, mechanism of action, and primary research applications for this particular derivative are subject to ongoing investigation and must be confirmed by the researcher through validated experimental models. Researchers can utilize this high-purity compound as a key intermediate in heterocyclic chemistry synthesis, a building block for developing novel pharmaceutical candidates, or a chemical probe for exploring new biological pathways. As with all research chemicals, proper safety protocols should be followed. Handling should be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment (PPE).

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c10-9(11,12)17-7-3-1-6(2-4-7)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKHWBXGLJOXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Urea Cyclocondensation

The most frequently cited route involves cyclocondensation between 4-(trifluoromethoxy)phenylhydrazine and urea derivatives. Source confirms that 1,2,4-triazol-3-ones generally form via acid-catalyzed reactions of hydrazines with carbonyl compounds. For this compound:

  • Step 1 : Synthesis of 4-(trifluoromethoxy)phenylhydrazine hydrochloride via diazotization of 4-(trifluoromethoxy)aniline followed by reduction.
  • Step 2 : Reaction with ethyl carbamate (urethane) in acidic ethanol (HCl, reflux, 6–8 hr) to form the intermediate semicarbazide.
  • Step 3 : Intramolecular cyclization under elevated temperatures (120–140°C) to yield the triazolone core.

Key Data :

Parameter Value Source
Yield (Step 3) 65–72% (analog data)
Cyclization Temperature 120–140°C
Reaction Time 4–6 hours

Isocyanate-Hydrazine Coupling

Patent disclosures (Source) suggest alternative routes using isocyanate intermediates:

  • Step 1 : 4-(Trifluoromethoxy)aniline reacts with phosgene to generate 4-(trifluoromethoxy)phenyl isocyanate.
  • Step 2 : Condensation with hydrazine hydrate forms a substituted urea intermediate.
  • Step 3 : Cyclodehydration using POCl₃ or PCl₃ yields the target triazolone.

Advantages :

  • Higher purity (>90%) due to gaseous byproduct removal.
  • Scalable for industrial production.

Green Chemistry Innovations

Microwave-Assisted Synthesis

Source highlights microwave irradiation as a proven method for accelerating triazole cyclization. Applied to this compound:

  • Reactants : 4-(trifluoromethoxy)phenylhydrazine + urea.
  • Conditions : Ethanol, 150W microwave, 100°C, 15–20 min.
  • Yield Improvement : 78–82% (vs. 65% conventional).

Ultrasound-Promoted Reactions

Ultrasound (40 kHz) reduces reaction times by enhancing mass transfer:

  • Cyclocondensation completes in 1.5 hr vs. 6 hr conventionally.
  • Energy savings: 60% reduction.

Industrial-Scale Considerations

Solvent Optimization

  • Preferred Solvents : Ethanol (low toxicity) or DMF (high solubility).
  • Waste Reduction : Ethanol enables recycling via distillation (90% recovery).

Catalyst Screening

  • Heterogeneous Catalysts : Zeolites or acidic resins improve yield to 85% while simplifying purification.
  • Homogeneous Catalysts : HCl or H₂SO₄ remain cost-effective but require neutralization steps.

Challenges and Mitigation Strategies

Trifluoromethoxy Group Stability

  • Issue : Degradation above 150°C.
  • Solution : Maintain cyclization temperatures ≤140°C.

Byproduct Formation

  • Major Byproduct : Uncyclized urea derivatives (8–12% yield loss).
  • Mitigation : Use excess POCl₃ (1.5 equiv) to drive cyclization.

Analytical Validation

Purity Assessment

  • HPLC : >98% purity achieved via gradient elution (C18 column, acetonitrile/water).
  • ¹H NMR : Characteristic singlet at δ 8.2 ppm (triazolone C-H).

Scalability Metrics

Batch Size Yield Purity
100 g 68% 97.5%
1 kg 72% 98.1%
10 kg 70% 97.8%

Data extrapolated from analog production in Source.

Emerging Methodologies

Flow Chemistry Applications

  • Microreactors : Enable continuous synthesis with 95% conversion in 10 min residence time.
  • Benefits : Reduced thermal degradation of trifluoromethoxy group.

Biocatalytic Approaches

Preliminary studies (Source) suggest lipases can catalyze cyclization at 37°C, though yields remain low (35–40%).

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with a triazole core exhibit significant activity against various bacterial strains and fungi. The incorporation of trifluoromethoxy groups enhances their potency. For instance, derivatives of 1,2,4-triazoles have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Research indicates that triazole derivatives can possess anti-inflammatory and analgesic properties comparable to established drugs like ibuprofen. The synthesis of new derivatives has demonstrated promising results in reducing inflammation and pain responses in preclinical models .

Antiviral Properties

The antiviral potential of 1,2,4-triazole compounds is another area of interest. Some studies suggest that these compounds may inhibit viral replication mechanisms, making them candidates for further investigation in the treatment of viral infections .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives have shown that they can induce apoptosis in cancer cells. The trifluoromethoxy group is believed to enhance the interaction between these compounds and cellular targets involved in cancer progression .

Pesticide Development

The unique chemical structure of 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one positions it as a potential candidate for developing new pesticides. Research has indicated that triazoles can be effective herbicides and fungicides due to their ability to disrupt key biological processes in target organisms .

Plant Growth Regulation

Triazole compounds also play a role in plant growth regulation. They can influence plant hormone levels and enhance resistance to environmental stressors. This application is particularly relevant in agricultural practices aimed at increasing crop yields while minimizing chemical inputs .

Case Studies

StudyFocusFindings
Sameliuk et al. (2021)Antimicrobial ActivityDemonstrated high efficacy against Staphylococcus aureus with low toxicity profiles .
PMC9781914 (2020)Anti-inflammatory EffectsNew triazole derivatives showed comparable effects to ibuprofen in reducing inflammation .
PMC6264137 (2020)Anticancer PropertiesInduced apoptosis in various cancer cell lines; potential for further development as anticancer agents .
PMC7145827 (2020)Agricultural ApplicationsIdentified as effective herbicides with low toxicity to mammals; promising for sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, including those involved in inflammation and blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science .

Biological Activity

The compound 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 155431-35-9) is a derivative of the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₉H₆F₃N₃O₂
Molecular Weight245.16 g/mol
CAS Number155431-35-9
MDL NumberMFCD04125794

The presence of the trifluoromethoxy group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit various antimicrobial properties. A study on substituted 1,2,4-triazole compounds highlighted their effectiveness against different microbial strains. Specifically, derivatives similar to This compound have shown promising antifungal activity against Candida species and other pathogens .

Antioxidant Properties

Triazole compounds are known for their antioxidant capabilities. The structural configuration of This compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress .

Enzyme Inhibition

Recent studies have explored the inhibition of key enzymes by triazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases like Alzheimer's . The incorporation of electron-withdrawing groups like trifluoromethoxy can enhance inhibitory potency.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. It was found that certain triazole derivatives can act as effective inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis in plants. This activity suggests potential applications in agricultural chemistry as a herbicide .

Study 1: Antimicrobial Efficacy

In a controlled study involving various triazole derivatives, This compound was tested against several fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as an antifungal agent .

Study 2: Enzyme Inhibition Mechanism

A molecular docking study revealed that the compound binds effectively to the active site of AChE, with binding energies comparable to known inhibitors. This suggests that the trifluoromethoxy group enhances interaction with the enzyme's binding pocket .

Study 3: Herbicidal Activity Assessment

Field trials demonstrated that formulations containing This compound exhibited superior herbicidal activity against a range of common weeds compared to traditional herbicides. The compound showed effective control at application rates between 375–750 g/ha .

Q & A

Q. What are the standard synthetic protocols for 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions. For example, a general method includes dissolving 0.001 mol of a triazole derivative in absolute ethanol with glacial acetic acid, followed by reaction with a substituted benzaldehyde under reflux for 4 hours. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product . Optimization may require adjusting molar ratios or reaction time.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions (e.g., mean σ(C–C) = 0.005 Å, R factor = 0.050) . Complementary techniques include 1^1H/13^{13}C NMR for confirming proton environments and IR spectroscopy for functional group analysis (e.g., triazolone C=O stretching at ~1700 cm1^{-1}) .

Q. How should researchers design stability studies for this compound under varying conditions?

Assess stability by monitoring degradation under controlled pH (e.g., buffers from pH 2–12), temperature (25–60°C), and light exposure. Use HPLC or LC-MS to quantify decomposition products. For crystalline forms, SC-XRD can detect phase transitions or hydrate formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for trifluoromethoxy group incorporation.
  • Catalyst selection : Acidic (e.g., H2_2SO4_4) or basic (e.g., K2_2CO3_3) catalysts can influence cyclization efficiency.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
    Validate purity via melting point analysis and TLC/HPLC .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities or assay variability. Mitigate by:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Standardized bioassays : Replicate experiments under identical conditions (e.g., cell lines, incubation time).
  • Structural confirmation : SC-XRD ensures the correct tautomeric form (e.g., 2,4-dihydro vs. 1,4-dihydro isomers) .

Q. What strategies enable structural modification to enhance pharmacological properties?

Modify the triazolone core or substituents to improve bioavailability:

  • Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the phenyl ring to enhance metabolic stability.
  • Polar side chains : Add hydroxyphenyl or methoxy groups to improve solubility (see analogues in ) .
    Evaluate SAR using in silico docking (e.g., binding to cytochrome P450) paired with in vitro enzyme inhibition assays.

Q. How to design robust experiments for assessing antioxidant or antimicrobial activity?

Adopt split-plot designs with:

  • Replicates : Four replicates per condition to account for biological variability.
  • Controls : Include positive (e.g., ascorbic acid for antioxidant assays) and negative (solvent-only) controls.
  • Dose-response curves : Test 5–7 concentrations (1–100 µM) to calculate IC50_{50}/MIC values. Statistical analysis (ANOVA) identifies significant differences .

Q. What role does the trifluoromethoxy group play in electronic and steric effects?

The trifluoromethoxy group (-OCF3_3) exerts strong electron-withdrawing effects, polarizing the triazolone ring and influencing:

  • Reactivity : Enhanced electrophilicity at the C5 position for nucleophilic attacks.
  • Crystal packing : Fluorine atoms participate in C–F···H hydrogen bonds, affecting solubility (see SC-XRD data in ) .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .
  • Characterization : Combine SC-XRD with DFT calculations to validate electronic structures .
  • Bioactivity : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

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